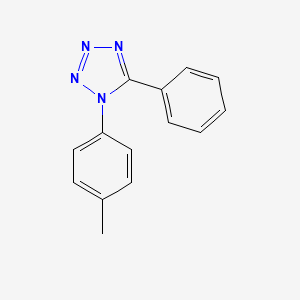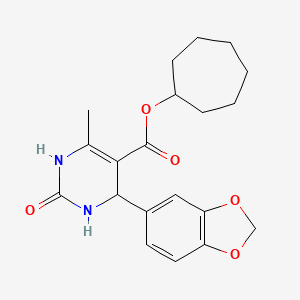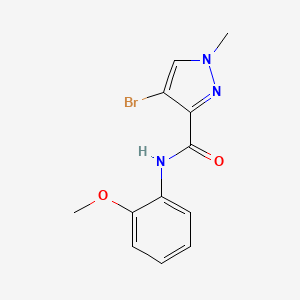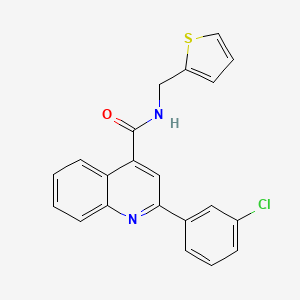![molecular formula C13H12N2O3S B11118198 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11118198.png)
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes multiple rings and heteroatoms such as oxygen, sulfur, and nitrogen. These structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves multi-step organic synthesis. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or other reactive sites on the molecule.
Cyclization: The compound can undergo intramolecular cyclization under specific conditions to form new ring structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets. For example, its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines . The compound may also interact with enzymes or receptors involved in pain signaling pathways, contributing to its analgesic effects.
Comparison with Similar Compounds
Similar compounds include:
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
These compounds share structural similarities but differ in the specific arrangement of atoms and functional groups. The presence of different heteroatoms and substituents can significantly affect their chemical reactivity and biological activity. For instance, the inclusion of a sulfur atom in 13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one may contribute to its unique anti-inflammatory properties compared to its analogs.
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
13-(methoxymethyl)-4,11-dimethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C13H12N2O3S/c1-6-4-8(5-17-3)9-10-11(19-12(9)14-6)13(16)18-7(2)15-10/h4H,5H2,1-3H3 |
InChI Key |
SXJKTOXHZOOLDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)OC(=N3)C)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)ethyl]quinoline-8-sulfonamide](/img/structure/B11118115.png)
![N-tert-butyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11118119.png)
![N-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11118122.png)
![2-{[(2Z)-4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11118127.png)



![Ethyl 5-carbamoyl-4-methyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11118155.png)
![2-(acetylamino)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11118158.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11118173.png)

![N-(2,3-dimethylphenyl)-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11118193.png)
![3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-[4-(pentyloxy)phenyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118204.png)
